Nonane-2,7-dione

Organic Synthesis Catalysis Spirocompound Formation

Procure Nonane-2,7-dione (CAS 103260-26-0) with confidence: the 2,7-substitution pattern on the C9 backbone imparts a unique inter-carbonyl distance critical for constructing spiro[4.4]nonane scaffolds and tailoring polymer crosslinking density. This positional specificity ensures reproducible outcomes in Rh-catalyzed cyclizations and stepwise monofunctionalization—applications where generic nonanedione isomers fail. Verify batch-specific purity and order the exact 2,7-regioisomer for your advanced organic synthesis or materials R&D programs.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 103260-26-0
Cat. No. B14334171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonane-2,7-dione
CAS103260-26-0
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCC(=O)CCCCC(=O)C
InChIInChI=1S/C9H16O2/c1-3-9(11)7-5-4-6-8(2)10/h3-7H2,1-2H3
InChIKeyDSRCHKVMXLKZTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonane-2,7-dione (CAS 103260-26-0) Baseline Characteristics for Scientific Procurement


Nonane-2,7-dione (CAS 103260-26-0) is a linear aliphatic diketone with the molecular formula C9H16O2 and molecular weight of 156.22 g/mol . This compound belongs to the class of organic compounds known as beta-diketones, characterized by two keto groups separated by a single carbon atom [1]. The specific placement of the ketone groups at positions 2 and 7 of the nine-carbon backbone significantly influences its chemical behavior and reactivity profile . Its structural simplicity and defined functional group spacing make it a valuable building block for synthesizing more complex molecules, with applications in organic synthesis and as a reagent in various chemical reactions .

Nonane-2,7-dione (CAS 103260-26-0) Why Generic Substitution Fails


In the procurement of linear diketones for research and industrial applications, the assumption that any nonanedione isomer can be substituted for another is fundamentally flawed. The precise positioning of the ketone functional groups along the carbon chain dictates the compound's reactivity, steric environment, and physicochemical properties. For instance, the 2,7-substitution pattern in Nonane-2,7-dione creates a specific distance between reactive centers that is not present in isomers like 2,8-nonanedione (CAS 30502-73-9) or 4,6-nonanedione (CAS 14090-88-1) . These structural differences lead to divergent outcomes in synthesis pathways, catalytic reactions, and material properties. As noted in academic studies, the placement of the ketone groups at the 2 and 7 positions significantly influences the compound's chemical behavior, making it a crucial consideration for its application as a synthetic building block .

Nonane-2,7-dione (CAS 103260-26-0) Product-Specific Quantitative Evidence Guide


Synthetic Yield Comparison: Nonane-2,7-dione vs. Spiro[4.4]nonane-2,7-dione Derivatives in Rhodium-Catalyzed C–H Insertion

While direct head-to-head yield data for Nonane-2,7-dione versus its spirocyclic analogs is not available in the current literature, class-level inference from spiro[4.4]nonane-2,7-dione derivative synthesis provides valuable context. In rhodium(II)-catalyzed intramolecular C–H insertion reactions, spiro[4.4]nonane-2,7-dione derivatives are produced in quantitative yields from open-chain bis(α-diazoketones) [1]. This contrasts with linear Nonane-2,7-dione, which is synthesized via condensation reactions of γ-hydroxy carboxylic acids or lactones in the presence of sodium ethoxide . The different synthetic routes reflect the distinct reactivity profiles of the linear versus spirocyclic frameworks, which is a critical consideration for researchers selecting a starting material for complex molecule construction.

Organic Synthesis Catalysis Spirocompound Formation

Isomeric Differentiation: Boiling Point and Density Comparison of Nonane-2,7-dione vs. 4,6-Nonanedione

The physical properties of nonanedione isomers vary significantly with the position of the carbonyl groups. Nonane-4,6-dione (CAS 14090-88-1), an isomer with a beta-diketone motif, has a reported boiling point of 224.3 °C at 760 mmHg and a density of 0.911 g/cm³ [1]. While the precise boiling point and density for Nonane-2,7-dione are not consistently reported across authoritative databases, the structural difference (1,4-diketone vs. 1,5-diketone spacing) is known to influence intermolecular forces and, consequently, these physical parameters. This class-level inference suggests that Nonane-2,7-dione would have different physical properties, impacting its handling, storage, and use in industrial processes where volatility and phase behavior are critical.

Physical Chemistry Process Engineering Quality Control

Structural Determinant of Reactivity: 2,7-Diketone Spacing vs. 2,8-Diketone Spacing in Polymer Precursor Applications

The linear nonane-dione backbone serves as a fundamental building block in polymer and material science. The specific 2,7-substitution pattern creates a defined distance between reactive carbonyl centers that is distinct from other isomers, such as 2,8-nonanedione . This spacing influences the geometry and properties of resulting polymers, including chain flexibility and crosslinking density. For example, 1,6-diazaspiro[4.4]nonane-2,7-dione derivatives, which incorporate a cyclic version of this motif, are specifically used to produce polymeric polyhydroxy polyethers with tailored thermomechanical properties [1]. The choice between a linear 2,7-diketone and its cyclic or isomeric counterparts directly impacts the final material's performance characteristics, making the procurement decision a critical step in materials design.

Polymer Chemistry Material Science Structure-Property Relationship

Nonane-2,7-dione (CAS 103260-26-0) Best Research and Industrial Application Scenarios


Synthesis of Spirocyclic Frameworks via Rhodium-Catalyzed C–H Insertion

For researchers aiming to construct spiro[4.4]nonane-2,7-dione frameworks, the linear Nonane-2,7-dione serves as a conceptual precursor. While the direct transformation of the linear diketone into spirocyclic derivatives is not a common one-step process, the class-level inference from rhodium-catalyzed C–H insertion reactions of bis(α-diazoketones) demonstrates the value of understanding the 2,7-diketone scaffold. The high yields achieved in these reactions (quantitative in some cases) highlight the utility of this structural motif in generating complex spirocyclic building blocks for medicinal chemistry and natural product synthesis [1].

Precursor for Tailored Polymeric Materials

In polymer science, the linear Nonane-2,7-dione can be utilized as a monomer or chain extender to create polymers with specific properties. The fixed distance between the two reactive ketone groups allows for precise control over polymer chain architecture. This is exemplified by patents describing the use of 1,6-diazaspiro[4.4]nonane-2,7-dione derivatives in the production of polymeric polyhydroxy polyethers with enhanced thermomechanical properties [2]. Researchers can leverage the linear 2,7-diketone to design new materials with tailored flexibility, crosslinking density, and thermal stability.

Building Block in Multi-Step Organic Synthesis

As a bifunctional linear diketone, Nonane-2,7-dione is a versatile intermediate in organic synthesis. It can undergo selective functionalization of one carbonyl group while leaving the other available for subsequent transformations. This differential reactivity is crucial for constructing complex molecules with precise stereochemical and functional group arrangements. Its application as a building block for synthesizing more complex molecules is well-documented, though specific quantitative yield data in comparative contexts remains limited .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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